molecular formula C24H31N3O3S B13562340 N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide CAS No. 1007763-39-4

N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide

Cat. No.: B13562340
CAS No.: 1007763-39-4
M. Wt: 441.6 g/mol
InChI Key: WGMFNFOEGNCSFI-UHFFFAOYSA-N
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Description

N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is a complex organic compound featuring an adamantane moiety, a quinazolinone core, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the adamantane group and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide could be explored for its therapeutic potential. Its structural features may confer activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of advanced materials, such as polymers or coatings. Its unique properties can be leveraged to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and quinazolinone-based molecules. Examples include:

  • N-(Adamantan-1-yl)-2-chloroacetamide
  • N-(Adamantan-1-yl)amides
  • Quinazolinone derivatives with various substituents

Uniqueness

N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is unique due to its combination of an adamantane moiety, a quinazolinone core, and a thioether linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1007763-39-4

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6 g/mol

IUPAC Name

N-(1-adamantyl)-2-[3-(3-hydroxypropyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C24H31N3O3S/c1-15(21(29)26-24-12-16-9-17(13-24)11-18(10-16)14-24)31-23-25-20-6-3-2-5-19(20)22(30)27(23)7-4-8-28/h2-3,5-6,15-18,28H,4,7-14H2,1H3,(H,26,29)

InChI Key

WGMFNFOEGNCSFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)SC4=NC5=CC=CC=C5C(=O)N4CCCO

Origin of Product

United States

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